tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4,5-difluoro-2-nitrophenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a difluorophenyl group, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4,5-difluoro-2-nitroaniline. The reaction is carried out under controlled conditions, often using a base such as triethylamine to facilitate the formation of the carbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4,5-difluoro-2-nitrophenyl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.
Major Products Formed:
Reduction: Formation of tert-butyl N-(4,5-diamino-2-nitrophenyl)carbamate.
Substitution: Formation of tert-butyl N-(4,5-dimethoxy-2-nitrophenyl)carbamate when methoxide is used.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in organic synthesis .
Biology and Medicine: In biological and medical research, this compound may be explored for its potential as a pharmacophore. The presence of the nitro group and difluorophenyl moiety can impart biological activity, making it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The difluorophenyl group can enhance binding affinity to certain enzymes or receptors, modulating their activity .
Comparison with Similar Compounds
- tert-Butyl N-(4-fluoro-2-methoxy-5-nitrophenyl)carbamate
- tert-Butyl N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
- tert-Butyl N-(4-formylbenzyl)carbamate
Comparison: Compared to similar compounds, tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate is unique due to the presence of two fluorine atoms on the phenyl ring. This structural feature can influence its reactivity and biological activity, making it distinct from other carbamates. The difluorophenyl group can enhance its stability and binding properties, providing advantages in various applications .
Properties
CAS No. |
1000698-90-7 |
---|---|
Molecular Formula |
C11H12F2N2O4 |
Molecular Weight |
274.22 g/mol |
IUPAC Name |
tert-butyl N-(4,5-difluoro-2-nitrophenyl)carbamate |
InChI |
InChI=1S/C11H12F2N2O4/c1-11(2,3)19-10(16)14-8-4-6(12)7(13)5-9(8)15(17)18/h4-5H,1-3H3,(H,14,16) |
InChI Key |
VILZLZXMHHGSSP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.